![molecular formula C18H22N4O4 B5568511 1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)
1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide
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Description
1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide is 358.16410520 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
HCV Polymerase Inhibition: In 2006, Tedesco et al. reported a series of 3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinones , which screened as potent inhibitors of the hepatitis C virus (HCV) polymerase. Compound 11, which shares structural similarities with our target compound, exhibited remarkable activity against HCV polymerase .
Organic Synthesis
1,3-Diazole Derivatives: Our compound contains an imidazole moiety, which is a five-membered heterocyclic ring with important applications in organic synthesis. Imidazoles participate in various reactions, including nucleophilic substitutions, cyclizations, and metal complexation. Researchers explore their utility in designing new compounds and functional materials .
Agricultural Science
Benzoxazinoids: The benzoxazinoid class of compounds, to which our target belongs, plays a role in plant defense mechanisms. These natural products are synthesized by plants and exhibit allelopathic effects, influencing herbivores and neighboring plants. Understanding their biosynthesis and ecological functions is an active area of research .
Materials Science
Benzoxazinone-Based Polymers: The benzoxazinone scaffold can be incorporated into polymer structures. Researchers investigate its use in designing functional materials, such as coatings, adhesives, and optoelectronic devices. The unique properties of benzoxazinone-based polymers contribute to their versatility .
Computational Chemistry
Quantum Chemical Calculations: Researchers employ computational methods to study the electronic structure, reactivity, and spectroscopic properties of molecules. Our compound could serve as an interesting case for quantum chemical calculations, aiding in understanding its behavior and interactions .
properties
IUPAC Name |
1-[2-(3-ethyl-2,4-dioxoquinazolin-1-yl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-2-21-17(25)13-5-3-4-6-14(13)22(18(21)26)11-15(23)20-9-7-12(8-10-20)16(19)24/h3-6,12H,2,7-11H2,1H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGWLQVZMYHNNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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